molecular formula C15H15N3O2S B5779469 N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide

N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide

Cat. No. B5779469
M. Wt: 301.4 g/mol
InChI Key: KIWFBJNEFHEUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide, also known as BHHC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BHHC is a hydrazine derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to modulate the expression of various genes involved in cancer cell growth and proliferation. Additionally, N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide in lab experiments is its relatively simple synthesis method. N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide can be synthesized using readily available starting materials and simple reaction conditions. Additionally, N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide has been shown to exhibit potent anti-cancer activity against several types of cancer cells, making it a promising candidate for further research. However, one of the main limitations of using N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide in lab experiments is its potential toxicity. N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide has been shown to exhibit cytotoxic effects on both cancer cells and normal cells, which may limit its potential clinical applications.

Future Directions

There are several future directions for research on N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide. One area of research is to further elucidate the mechanism of action of N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide. This may involve identifying the specific enzymes and signaling pathways that are targeted by N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide, as well as investigating the role of oxidative stress and DNA damage in its anti-cancer activity. Another area of research is to investigate the potential clinical applications of N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide. This may involve testing its efficacy and safety in animal models, as well as conducting clinical trials in humans. Additionally, further research may be needed to optimize the synthesis method of N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide and to develop more efficient and scalable production methods.

Synthesis Methods

N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide can be synthesized using a simple two-step procedure. The first step involves the reaction of benzylhydrazine with 4-hydroxybenzoyl chloride in the presence of a base, such as triethylamine, to yield N-benzyl-2-(4-hydroxybenzoyl)hydrazine. The second step involves the reaction of the resulting hydrazine with carbon disulfide in the presence of a base, such as potassium hydroxide, to yield N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide.

Scientific Research Applications

N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research has been in the field of cancer treatment. N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide has been shown to exhibit anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

properties

IUPAC Name

1-benzyl-3-[(4-hydroxybenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-13-8-6-12(7-9-13)14(20)17-18-15(21)16-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H,17,20)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWFBJNEFHEUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-[(4-hydroxybenzoyl)amino]thiourea

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